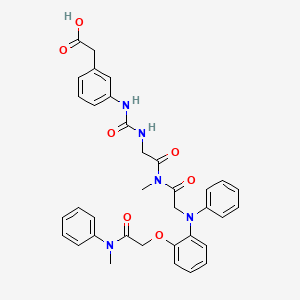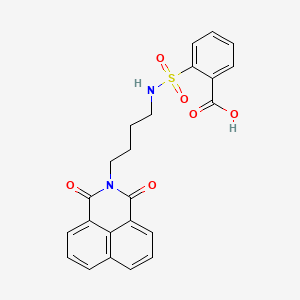
Dbibb
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DBIBB hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, einschließlich Apoptose und Zellproliferation.
Medizin: Wird auf sein Potenzial zur Behandlung des akuten Strahlungssyndroms und anderer Erkrankungen im Zusammenhang mit Strahlenexposition untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Bestandteil verschiedener chemischer Formulierungen eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als nicht-lipidartiger Agonist des Lysophosphatidsäure-Typ-2-G-Protein-gekoppelten Rezeptors wirkt. Diese Interaktion führt zur Aktivierung spezifischer Signalwege, die das Zellüberleben, die Proliferation und die Apoptosereduktion fördern. Zu den molekularen Zielstrukturen gehören verschiedene Proteine und Enzyme, die an diesen Signalwegen beteiligt sind und zu seinem therapeutischen Potenzial beitragen .
Wirkmechanismus
Target of Action
Dbibb, also known as 2-[4-(1,3-dioxo-1H,3Hbenzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid, is a non-lipid agonist of the lysophospholipid acid receptor 2 (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in protecting against radiation-induced cell death .
Mode of Action
This compound interacts with its primary target, LPA2, and acts as a specific non-lipid agonist . This interaction triggers a series of cellular responses that help mitigate the effects of radiation .
Biochemical Pathways
The activation of LPA2 by this compound influences several biochemical pathways. Lysophospholipid acid (LPA), the natural ligand for LPA2, is a key precursor in the early phase of biosynthesis of eukaryotic cell phospholipids and an intermediate product of glycerol phospholipid metabolism . LPA has various effects on cell growth, proliferation, differentiation, and cell information and is crucial in maintaining the body’s normal physiology in the development of various pathological processes .
Pharmacokinetics
It’s known that this compound can be administered even days after exposure to high levels of ionizing radiation .
Result of Action
This compound mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis . It dose-dependently attenuates radiation-induced DNA damage in mouse embryo fibroblasts (MEFs) expressing LPA2 . It also increases the survival of mice suffering from hematopoietic acute radiation syndrome after total-body irradiation .
Biochemische Analyse
Biochemical Properties
DBIBB plays a significant role in biochemical reactions as it interacts with various enzymes, proteins, and other biomolecules. It acts as a lipid agonist of lysophospholipid acid receptor 2 . The nature of these interactions involves the binding of this compound to the LPA2 receptor, which triggers a cascade of biochemical reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a specific nonlipid agonist of the LPA2 receptor, this compound exerts its effects at the molecular level .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The effects of this compound on its localization or accumulation are currently being studied .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DBIBB umfasst mehrere Schritte, die typischerweise mit der Herstellung von Schlüsselzwischenprodukten beginnen. Der Prozess umfasst die Bildung spezifischer Bindungen und funktioneller Gruppen, die für seine biologische Aktivität notwendig sind. Übliche Reagenzien, die bei der Synthese verwendet werden, umfassen verschiedene organische Lösungsmittel, Katalysatoren und Schutzgruppen, um die korrekte Bildung der Verbindung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann großtechnische organische Synthesetechniken umfassen, bei denen automatisierte Reaktoren und strenge Qualitätskontrollmaßnahmen eingesetzt werden, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess ist auf Ausbeute und Effizienz optimiert und beinhaltet häufig eine kontinuierliche Flusschemie und fortschrittliche Reinigungsmethoden wie die Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
DBIBB unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Umfasst den Ersatz einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Lösungsmittel: Dimethylsulfoxid, Acetonitril, Methanol.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lysophosphatidsäure: Ein Lipid-Signalmolekül, das ebenfalls mit G-Protein-gekoppelten Rezeptoren interagiert, aber unterschiedliche biologische Wirkungen hat.
BMS-986278: Ein weiterer Agonist des Lysophosphatidsäure-Rezeptors mit unterschiedlichen pharmakologischen Eigenschaften.
Ki16425: Ein Antagonist des Lysophosphatidsäure-Rezeptors, der zur Untersuchung der Rolle des Rezeptors in verschiedenen biologischen Prozessen verwendet wird.
Einzigartigkeit von DBIBB
This compound ist einzigartig in seiner nicht-lipidartigen Struktur, die es ihm ermöglicht, mit dem Lysophosphatidsäure-Rezeptor zu interagieren, ohne die typischen lipidbedingten Nebenwirkungen. Dies macht es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen, insbesondere im Zusammenhang mit strahleninduzierten Schäden .
Eigenschaften
IUPAC Name |
2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S/c26-21-17-10-5-7-15-8-6-11-18(20(15)17)22(27)25(21)14-4-3-13-24-32(30,31)19-12-2-1-9-16(19)23(28)29/h1-2,5-12,24H,3-4,13-14H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLJNARIJSROOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Q1: What is the mechanism of action of DBIBB?
A: this compound exerts its effects by selectively binding to and activating LPA2, a G protein-coupled receptor. This activation triggers downstream signaling pathways, leading to various cellular responses. For example, in the context of radiation injury, this compound has been shown to enhance DNA repair mechanisms, reduce apoptosis, and promote cell survival.
Q2: What are the potential therapeutic applications of this compound?
A: Research suggests that this compound holds promise in mitigating both gastrointestinal and hematopoietic acute radiation syndromes. Studies show it can protect intestinal crypt cells, enhance the survival of hematopoietic progenitors, and improve overall survival in irradiated mice. Additionally, this compound has demonstrated efficacy in reducing allergic airway inflammation in a mouse model of asthma, suggesting its potential in treating inflammatory lung diseases.
Q3: How does this compound impact endothelial barrier function, and what is the significance of this effect in septic acute lung injury?
A: this compound has been shown to protect against vascular endothelial permeability, a hallmark of septic acute lung injury. This protective effect is mediated through the activation of the LPA-LPA2 signaling pathway, specifically involving PLC-PKC-FAK signaling. By enhancing the expression of tight junction proteins like ZO-1 and claudin-5, as well as adherens junction protein VE-cadherin, this compound helps maintain endothelial barrier integrity. This mechanism suggests a potential therapeutic strategy for mitigating lung injury in sepsis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)
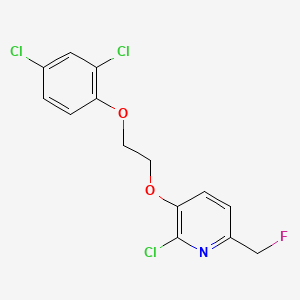
![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)
![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)


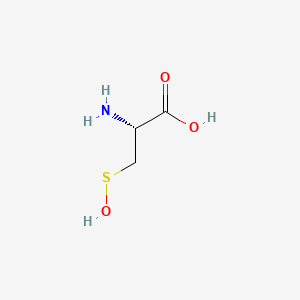
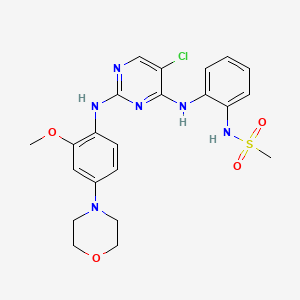
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)


